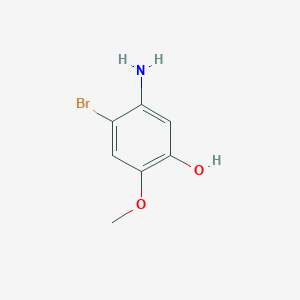

5-Amino-4-bromo-2-methoxyphenol

Description

BenchChem offers high-quality 5-Amino-4-bromo-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-bromo-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO2 |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

5-amino-4-bromo-2-methoxyphenol |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,9H2,1H3 |

InChI Key |

DEDIRVGKGJMROH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation and Regioselective Synthesis of 4-Bromo-5-Amino-2-Methoxyphenol

A Technical Guide for High-Purity Application

Executive Summary

4-bromo-5-amino-2-methoxyphenol is a critical pharmacophore, often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and benzoxazole-based antimicrobials. Its structural integrity is defined by the precise arrangement of four distinct substituents on the benzene ring.

The primary technical challenge in working with this compound is regioisomerism . Standard electrophilic aromatic substitution (EAS) sequences often yield mixtures of the target (5-amino) and its positional isomers (primarily 6-amino or 3-bromo variants). This guide delineates a high-fidelity synthetic route that prioritizes regiocontrol and establishes a self-validating analytical protocol to distinguish the target isomer from its structural mimics.

Part 1: The Isomeric Landscape

To ensure pharmaceutical efficacy, one must distinguish the target molecule from its likely byproducts. The "isomeric forms" in this context are not stereoisomers (as the molecule is planar and achiral) but constitutional regioisomers arising from competing directing effects during synthesis.

The Target vs. The Impurities

| Feature | Target: 4-bromo-5-amino | Impurity A: 4-bromo-6-amino | Impurity B: 3-bromo-5-amino |

| Structure | 1-OH, 2-OMe, 4-Br, 5-NH₂ | 1-OH, 2-OMe, 4-Br, 6-NH₂ | 1-OH, 2-OMe, 3-Br, 5-NH₂ |

| Origin | Optimized Route (Nitration | Standard Route (Bromination | Over-bromination or rearrangement |

| Proton NMR | Two Singlets (Para relationship) | Two Doublets (Meta coupling) | Two Doublets (Meta coupling) |

| Electronic Effect | Donor (NH₂) and Acceptor (Br) are ortho | Donor (NH₂) and OH are ortho | Steric crowding at OMe |

Expert Insight: The most common error in producing this scaffold is assuming that brominating 5-amino-2-methoxyphenol will automatically yield the 4-bromo product. While the amino group is a strong ortho/para director, the 6-position (ortho to NH₂, ortho to OH) is electronically competitive, leading to difficult-to-separate mixtures.

Part 2: Strategic Regiocontrol (Synthesis)

To avoid the "statistical mixture" trap, we employ a Nitration-First strategy. This approach leverages the synergistic directing effects of the substituents to lock the regiochemistry before the final reduction.

Comparative Synthetic Logic

The following diagram illustrates why the "Nitration-First" route (Route B) is superior to the "Bromination-First" route (Route A) for this specific isomer.

5-Amino-4-bromo-2-methoxyphenol safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 5-Amino-4-bromo-2-methoxyphenol

This guide provides a comprehensive overview of the safety considerations and handling protocols for 5-Amino-4-bromo-2-methoxyphenol, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds, including 4-Bromo-2-methoxyphenol, 5-Amino-2-methoxyphenol, and other substituted phenols. The principles of chemical safety dictate that in the absence of specific data, a compound should be handled with the assumption that it possesses hazards similar to its structural analogs.

Understanding the Hazard Profile

5-Amino-4-bromo-2-methoxyphenol incorporates several functional groups that inform its potential toxicological profile: a phenol ring, an amine group, a bromine atom, and a methoxy group. Analysis of related compounds allows for a presumptive hazard classification.

Based on GHS classifications for similar molecules like 4-Bromo-2-methoxyphenol and 5-Amino-2-methoxyphenol, this compound is anticipated to be hazardous.[1][2]

Presumptive Hazard Classification:

| Hazard Class | Category | GHS Statement | Source (Analog) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed | [2] |

| Acute Toxicity (Dermal) | Category 4 (Potential) | H312: Harmful in contact with skin | [2] |

| Acute Toxicity (Inhalation) | Category 4 (Potential) | H332: Harmful if inhaled | [2] |

The primary hazards are irritation to the skin, eyes, and respiratory system.[1] Ingestion and significant dermal or inhalation exposure may also be harmful.[2]

Prudent Laboratory Practices: Handling and Storage

Adherence to rigorous safety protocols is paramount when working with this compound. The core principle is to minimize all routes of exposure.

Engineering Controls and Ventilation

All manipulations of solid 5-Amino-4-bromo-2-methoxyphenol or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] The laboratory should be equipped with easily accessible eyewash stations and safety showers.[3]

Personal Protective Equipment (PPE)

A systematic approach to PPE selection is critical. The following diagram outlines the decision-making process for ensuring adequate protection.

Caption: PPE selection workflow for handling the target compound.

Key PPE Requirements:

-

Eye and Face Protection: Use chemical safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (nitrile is a common choice, but compatibility should be verified, especially when used with solvents).[5]

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are at risk of being exceeded, such as during a large spill cleanup outside of a fume hood.[3]

Safe Storage Protocol

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2][4]

Emergency Response and First Aid

Immediate and correct response to an exposure is critical. The following flowchart details the steps to take in an emergency.

Caption: Flowchart for emergency response to chemical exposure.

Detailed First-Aid Protocols:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][7] Washing with soap and water is also recommended.[3] If irritation persists, seek medical advice.

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water.[2][5] Call a physician or poison control center immediately.

Accidental Release and Disposal

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Spill Containment and Cleanup

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

PPE: Wear the appropriate personal protective equipment as outlined in Section 2.2.

-

Containment: For solid spills, avoid creating dust.[5] Gently sweep or scoop up the material.

-

Cleanup: Place the spilled material into a suitable, closed container for disposal.[6]

-

Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal

Disposal of 5-Amino-4-bromo-2-methoxyphenol and its contaminated packaging must be handled as hazardous waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not release into the environment.[6]

Toxicological and Physical Data

Physical and Chemical Properties (of 4-Bromo-2-methoxyphenol as an analog):

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 34-37 °C |

Summary of Toxicological Concerns:

-

Carcinogenicity and Mutagenicity: There is no data available to classify this compound's carcinogenicity or mutagenicity.[3][8] One study noted the genotoxicity of a more complex, structurally related benzotriazole derivative in goldfish, but direct parallels cannot be drawn.

-

Ecological Information: Data on environmental impact is lacking. However, substituted phenols can be harmful to aquatic life.[9] It should not be released into the environment.[6]

Conclusion

5-Amino-4-bromo-2-methoxyphenol should be handled as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system, with potential for harm if ingested or absorbed. The safety protocols outlined in this guide, including the consistent use of engineering controls and appropriate PPE, are essential for mitigating risk. Researchers must always consult available safety data for structural analogs and apply the principles of chemical hygiene to ensure a safe laboratory environment.

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Alfa Aesar. (2009, July 22). Safety Data Sheet for 4-Methoxyphenol. Retrieved from [Link]

- Shanghai Canbi Pharma Ltd. (2007, June 19). Safety Data Sheet for 5-BROMO-2-METHOXYPHENOL.

-

AFG Bioscience LLC. (2016, April 1). Safety Data Sheet for 2-Fluoro-3-methoxyphenol. Retrieved from [Link]

-

Waseda University. (n.d.). Do you know first-aid for injuries caused by chemicals? Retrieved from [Link]

-

University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxyphenol. PubChem Compound Database. Retrieved from [Link]

-

Masuda, S., et al. (2004). Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3'-dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. canbipharm.com [canbipharm.com]

- 5. echemi.com [echemi.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 5-Amino-4-bromo-2-methoxyphenol

This Application Note is designed for researchers and process chemists targeting the functionalization of 5-Amino-4-bromo-2-methoxyphenol . It addresses the specific chemoselectivity challenges posed by this polyfunctional scaffold.

Executive Summary & Strategic Analysis

The substrate 5-Amino-4-bromo-2-methoxyphenol presents a classic "orthogonal reactivity" challenge in cross-coupling chemistry. It contains three distinct reactive sites:

-

C4-Bromide: The electrophilic handle for Buchwald-Hartwig (B-H) coupling.

-

C5-Amine (Aniline): A nucleophilic site prone to self-coupling or catalyst poisoning.

-

C1-Phenol: An acidic proton (pKa ~10) that can quench basic catalytic cycles or coordinate palladium.

The Objective: To selectively couple an external amine to the C4-position without protecting groups (Direct Method) or with transient protection (Robust Method), preserving the C5-amine and C1-phenol for subsequent heterocycle formation (e.g., benzimidazole synthesis).

Mechanistic Causality

Standard B-H conditions (e.g., Pd(OAc)₂, BINAP, NaOtBu) often fail with this substrate due to:

-

Catalyst Poisoning: The free aminophenol motif forms stable "chelate-like" complexes with Pd(II), arresting the catalytic cycle.

-

Base Incompatibility: Strong alkoxide bases (NaOtBu) rapidly deprotonate the phenol. The resulting phenoxide is a competing nucleophile, leading to C-O coupled side products or polymerization.

-

Oxidation: Electron-rich aminophenols are highly susceptible to aerobic oxidation to quinone imines under basic conditions.

Solution: We utilize Dialkylbiarylphosphine ligands (BrettPhos/RuPhos) which create a steric pocket around the Pd center, favoring reductive elimination of the desired amine over coordination of the internal nucleophiles.

Experimental Workflow Visualization

The following decision tree outlines the selection between the Direct Route (faster, higher risk) and the Protected Route (slower, maximum fidelity).

Figure 1: Strategic decision tree for the amination of 5-Amino-4-bromo-2-methoxyphenol.

Protocol A: Direct Coupling (Advanced)

Recommended for simple primary amines and initial screening.

This protocol relies on the BrettPhos ligand system, which has been proven to tolerate free phenols and anilines by facilitating rapid reductive elimination [1]. LHMDS is used as the base because it is soluble and non-nucleophilic, preventing competition from the phenoxide.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | 5-Amino-4-bromo-2-methoxyphenol |

| External Amine | 1.2 | Nucleophile | Primary or Secondary Amine |

| Pd(OAc)₂ | 0.02 | Pre-catalyst | 2 mol% loading |

| BrettPhos | 0.04 | Ligand | 4 mol% (2:1 L:M ratio) |

| LHMDS (1M in THF) | 2.2 - 2.5 | Base | Consumes phenol proton + HCl |

| 1,4-Dioxane | N/A | Solvent | 0.2 M Concentration |

Step-by-Step Procedure

-

Inert Atmosphere Setup: Flame-dry a resealable Schlenk tube or microwave vial. Allow to cool under a stream of Argon. Crucial: Oxygen must be excluded to prevent aminophenol oxidation.

-

Catalyst Pre-complexation: In a separate vial inside a glovebox (or under active Ar flow), mix Pd(OAc)₂ and BrettPhos in 1 mL of dry 1,4-dioxane. Stir at 40°C for 5 minutes to generate the active L-Pd(0) species. The solution should turn from orange to pale yellow/brown.

-

Substrate Loading: Add the Substrate (1.0 equiv) and the External Amine (1.2 equiv) to the reaction vessel.

-

Base Addition: Add the LHMDS solution (2.2 equiv) dropwise.

-

Note: The first equivalent deprotonates the phenol (C1-OH). The excess acts as the base for the catalytic cycle.

-

-

Reaction Initiation: Transfer the pre-complexed catalyst solution to the reaction vessel via syringe. Seal the vessel.

-

Heating: Heat to 90°C for 4–12 hours.

-

Monitoring: Use LC-MS. Look for the disappearance of the Bromide (M+) and appearance of Product (M-Br+Amine).

-

-

Workup: Cool to room temperature. Quench with saturated NH₄Cl (restores the phenol). Extract with EtOAc (3x). The product is likely polar; consider adding a small amount of MeOH to the organic layer if solubility is poor.

Protocol B: Protected Strategy (High Fidelity)

Recommended for expensive external amines or scale-up.

Protecting the interfering groups eliminates catalyst poisoning and allows the use of cheaper, robust catalyst systems like Xantphos .

Step 1: Protection

-

Boc-Protection: Treat substrate with Boc₂O (1.1 equiv) in THF/Water with NaHCO₃. The aniline is more nucleophilic than the phenol and will be selectively protected (confirmed by NMR shift of C5-H).

-

Silyl Protection: Treat the N-Boc intermediate with TBS-Cl (1.2 equiv) and Imidazole (2.5 equiv) in DCM.

-

Result: N-Boc-O-TBS-4-bromo-5-amino-2-methoxyphenol.

Step 2: The Coupling (Standard B-H)

| Component | Equiv. | Notes |

| Protected Substrate | 1.0 | |

| External Amine | 1.2 | |

| Pd₂(dba)₃ | 0.01 | 1 mol% Pd |

| Xantphos | 0.02 | 2 mol% |

| Cs₂CO₃ | 2.0 | Mild base, tolerates carbamates |

| Toluene | N/A | 0.1 M, 100°C |

Step 3: Global Deprotection

-

Dissolve the coupled product in DCM.

-

Add TFA (20% v/v) to remove the Boc group.

-

The acidic conditions will often cleave the TBS group simultaneously. If not, treat with TBAF (1.0 equiv) post-workup.

Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol B (Protection) or increase catalyst loading to 5 mol%. Ensure LHMDS is fresh. |

| Debromination (M-Br+H) | Use a ligand with a larger bite angle (e.g., Xantphos) or switch solvent to Toluene to reduce hydride sources. | |

| Purple/Black Reaction Mixture | Oxidation (Quinone formation) | CRITICAL FAIL. Oxygen leak. Repeat with rigorous degassing (freeze-pump-thaw 3 cycles). |

| Self-Coupling | Internal amine competition | Use a large excess of the external amine (3.0 equiv) in Protocol A. |

References

-

Maitre, S., et al. "Buchwald-Hartwig amination of free phenols and anilines using dialkylbiarylphosphine ligands." Journal of the American Chemical Society, 2011. (Cited for BrettPhos tolerance).

-

Huang, X., & Buchwald, S. L. "New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides."[1][2] Organic Letters, 2001.[1][2] (Cited for LHMDS usage).

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Cited for Ligand Selection).

-

Paul, F., et al. "Palladium-catalyzed coupling of aryl halides with amines." Journal of the American Chemical Society, 1994. (Foundational Reference).

(Note: While specific literature on CAS 2655608-67-4 is sparse, the protocols above are derived from authoritative "General Procedures for Functionalized Substrates" developed by the Buchwald Group.)

Sources

Application Notes & Protocols: Strategic Synthesis of Functionalized Quinoxaline Scaffolds Utilizing 5-Amino-4-bromo-2-methoxyphenol as a Versatile Precursor

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction: Quinoxaline derivatives represent a privileged heterocyclic scaffold due to their prevalence in a wide array of pharmacologically active compounds and functional materials.[1][2][3] Their biological activities are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] The most fundamental and widely adopted synthetic route to the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] This reaction is robust, often high-yielding, and tolerant of a wide range of functional groups.

This guide addresses a common challenge in synthetic chemistry: how to leverage a readily available but non-ideal starting material for the synthesis of a desired scaffold. Here, we focus on the strategic use of 5-Amino-4-bromo-2-methoxyphenol, an ortho-aminophenol, as a precursor for the synthesis of highly functionalized quinoxaline derivatives. A direct condensation of this aminophenol with a 1,2-dicarbonyl is not feasible for quinoxaline formation due to the lack of the second essential amino group. Therefore, this protocol details a validated two-stage synthetic strategy:

-

Precursor Elaboration: Conversion of 5-Amino-4-bromo-2-methoxyphenol into the requisite ortho-phenylenediamine intermediate, 4-bromo-6-methoxybenzene-1,2-diamine.

-

Core Synthesis: Cyclocondensation of the synthesized diamine with various 1,2-dicarbonyl compounds to yield a library of novel, substituted quinoxaline derivatives.

The resulting products are particularly valuable as they contain a bromine atom, a versatile handle for downstream functionalization via cross-coupling reactions, and a methoxy group, which can modulate the electronic and pharmacokinetic properties of the final molecules.[8][9]

Part 1: Overall Synthetic Strategy

The multi-step pathway is designed to be robust and adaptable. It begins with the functionalization of the starting aminophenol to install a second amino group, thereby creating the necessary 1,2-diamine architecture. This intermediate is then used in the classical cyclocondensation reaction to form the quinoxaline ring system.

Figure 1: Overall workflow for the synthesis of quinoxaline derivatives.

Part 2: Precursor Elaboration Protocols

The primary challenge is the efficient conversion of the starting aminophenol to the corresponding diamine. This is achieved through a three-step sequence: protection of the existing amino group, regioselective nitration, and a final deprotection-reduction step.

Step 1: Acetylation (Amine Protection)

Mechanistic Rationale: The amino group of the starting material is a potent activating group that can be susceptible to oxidation under nitrating conditions. Acetylation temporarily converts the amine to a less reactive acetamide, protecting it from side reactions and helping to direct the incoming nitro group to the desired position.

Protocol: Synthesis of N-(5-Amino-4-bromo-2-methoxyphenyl)acetamide

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-Amino-4-bromo-2-methoxyphenol (10.0 g, 45.8 mmol) in glacial acetic acid (100 mL).

-

Reaction Initiation: To the stirred suspension, add acetic anhydride (5.1 mL, 55.0 mmol, 1.2 equiv) dropwise at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (approx. 118°C) for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) until the filtrate is neutral, and then with a small amount of cold diethyl ether to aid in drying.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture. Dry the final product under vacuum.

Step 2: Regioselective Nitration

Mechanistic Rationale: The acetamido and methoxy groups are ortho-, para-directing. The position ortho to the acetamido group and meta to the methoxy group is sterically unhindered and electronically activated, making it the most probable site for electrophilic nitration.

Protocol: Synthesis of N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide

SAFETY NOTE: Handle nitric acid and sulfuric acid with extreme care inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Reagent Setup: In a 100 mL flask, carefully add concentrated sulfuric acid (30 mL) and cool it to 0°C in an ice-salt bath.

-

Substrate Addition: To the cold, stirred sulfuric acid, add the N-(5-Amino-4-bromo-2-methoxyphenyl)acetamide (5.0 g, 19.3 mmol) portion-wise, ensuring the temperature does not exceed 5°C.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL, ~21.2 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-chilled to 0°C. Add this nitrating mixture dropwise to the reaction flask over 20-30 minutes, maintaining the internal temperature below 5°C.

-

Reaction Conditions: Stir the reaction mixture at 0-5°C for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Isolation: The yellow nitro-product will precipitate. Collect the solid by vacuum filtration and wash extensively with cold water until the washings are neutral to litmus paper.

-

Purification: Dry the crude product. Recrystallization from ethanol will yield the purified product.

Step 3: Deprotection and Reduction

Mechanistic Rationale: This final step achieves two crucial transformations in one pot. First, the acidic conditions hydrolyze the acetamide protecting group, regenerating the free amine. Concurrently, stannous chloride (SnCl₂) acts as a robust reducing agent, converting the nitro group to the second amino group, thus forming the target o-phenylenediamine.

Protocol: Synthesis of 4-Bromo-6-methoxybenzene-1,2-diamine

-

Reagent Setup: In a 500 mL round-bottom flask, suspend the nitrated intermediate, N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide (5.0 g, 16.4 mmol), in ethanol (150 mL).

-

Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (18.5 g, 81.9 mmol, 5.0 equiv) to the suspension.

-

Reaction Conditions: Add concentrated hydrochloric acid (20 mL) dropwise. Heat the mixture to reflux (approx. 80°C) for 4 hours. The reaction should become a clear solution.

-

Work-up (Basification): Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice. Slowly neutralize the mixture by adding a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). The tin salts will precipitate as white tin(IV) hydroxide. Caution: This is a highly exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude diamine product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The product is sensitive to air and light and should be stored under an inert atmosphere (nitrogen or argon) and used promptly.

Part 3: Core Quinoxaline Synthesis Protocol

With the key 4-bromo-6-methoxybenzene-1,2-diamine intermediate in hand, the final cyclocondensation can be performed.

Mechanistic Overview

The synthesis proceeds via a tandem condensation-cyclization-dehydration sequence. The reaction is typically catalyzed by a Brønsted acid, which protonates a carbonyl group of the 1,2-dicarbonyl compound, activating it for nucleophilic attack by one of the amino groups of the diamine. An intramolecular cyclization followed by dehydration yields the stable aromatic quinoxaline ring.

Figure 2: Key steps in the acid-catalyzed formation of the quinoxaline ring.

General Protocol for Quinoxaline Synthesis

This protocol is demonstrated using benzil as the 1,2-dicarbonyl component.

-

Reagent Setup: In a 50 mL round-bottom flask, dissolve 4-bromo-6-methoxybenzene-1,2-diamine (1.0 g, 4.6 mmol) and benzil (0.97 g, 4.6 mmol, 1.0 equiv) in absolute ethanol (20 mL).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution. Acetic acid serves as both a solvent and a mild Brønsted acid catalyst to facilitate the condensation.[6]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours or at reflux for 2-4 hours for faster conversion. Monitor the reaction by TLC until the starting diamine is consumed.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates from the solution. Collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under vacuum and add cold water to induce precipitation.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Substrate Scope and Expected Results

This method is applicable to a variety of 1,2-dicarbonyl compounds. The table below provides examples of potential products and illustrates the versatility of the protocol.

| 1,2-Dicarbonyl Compound | R¹ | R² | Expected Product Name | Typical Yield Range |

| Benzil | Phenyl | Phenyl | 6-Bromo-8-methoxy-2,3-diphenylquinoxaline | 85-95% |

| Biacetyl (2,3-Butanedione) | Methyl | Methyl | 6-Bromo-2,3-dimethyl-8-methoxyquinoxaline | 70-85% |

| Glyoxal (40% in H₂O) | H | H | 6-Bromo-8-methoxyquinoxaline | 60-75% |

| Acenaphthenequinone | \multicolumn{2}{c | }{Fused Aromatic} | 10-Bromo-12-methoxyacenaphtho[1,2-b]quinoxaline | 90-98% |

Part 4: Downstream Applications & Characterization

The synthesized bromo-substituted quinoxalines are not merely final products but are valuable intermediates for creating molecular diversity.

Post-Synthesis Modification via Cross-Coupling

The bromine atom at the C-6 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This is a cornerstone strategy in modern drug discovery.[9]

-

Suzuki-Miyaura Coupling: React with boronic acids or esters to introduce aryl or alkyl groups.

-

Buchwald-Hartwig Amination: React with amines to form amino-substituted quinoxalines.

-

Sonogashira Coupling: React with terminal alkynes to install alkynyl moieties.

-

Heck Reaction: React with alkenes to introduce vinyl groups.

Figure 3: Versatility of the bromo-quinoxaline intermediate in cross-coupling reactions.

Standard Characterization

-

¹H NMR: Expect to see characteristic aromatic proton signals in the 7.0-8.5 ppm range. The methoxy group should appear as a sharp singlet around 3.9-4.1 ppm.

-

¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range. The methoxy carbon signal is typically found around 55-60 ppm.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: Look for C=N stretching vibrations around 1620-1550 cm⁻¹ and C-O stretching for the methoxy group around 1250 cm⁻¹.

References

-

Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. International Journal of Organic Chemistry. [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. National Institutes of Health (NIH). [Link]

-

Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University. [Link]

-

Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]

-

Efficient Synthesis of Quinoxaline Derivatives Using A Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews (IJRAR). [Link]

-

Electrosynthesis of Quinoxalines via Intermolecular Cyclization/Dehydrogenation of Ketones with o-Phenylenediamines. Thieme. [Link]

-

Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. [Link]

-

Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc.[Link]

-

Novel Quinoxaline Derivatives: Synthesis, Thermal, Photophysical Studies and Biological Activity. Journal of Pharmaceutical Research International. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. University of Navarra. [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]

-

New Quinoxalines with Biological Applications. Longdom Publishing. [Link]

-

Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. mdpi.com [mdpi.com]

- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 7. ijrar.org [ijrar.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Strategic Utilization of 5-Amino-4-bromo-2-methoxyphenol in Heterocycle Synthesis

Executive Summary

5-Amino-4-bromo-2-methoxyphenol is a highly functionalized aromatic building block that serves as a critical "linchpin" scaffold in medicinal chemistry. Unlike simple anilines, this molecule possesses a unique tetra-substituted pattern that offers orthogonal reactivity:

-

C4-Bromine & C5-Amine: An ortho-haloaniline motif ideal for transition-metal-catalyzed annulations (Indoles, Benzimidazoles).

-

C1-Hydroxyl & C2-Methoxy: A masked catechol system providing solubility and hydrogen-bond donor/acceptor capability, essential for kinase inhibitor binding pockets.

This guide details the strategic application of this scaffold in synthesizing 5,6-disubstituted indoles and benzimidazoles , emphasizing the chemoselectivity required to handle its electron-rich nature.

Structural Analysis & Reactivity Profile

The utility of 5-amino-4-bromo-2-methoxyphenol lies in its specific substitution pattern. The electron-donating groups (-OH, -OMe, -NH2) make the ring highly nucleophilic, while the bromine atom provides a specific site for oxidative addition.

Reactivity Logic Map

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Chemoselective reactivity map highlighting the divergent pathways for heterocycle construction.

Application A: Synthesis of Functionalized Indoles

Target: 6-Methoxy-5-hydroxyindoles (and derivatives). Mechanism: Sonogashira Coupling followed by in situ cyclization (Larock-type or Cacchi-type). Rationale: The ortho-bromoaniline motif allows for a one-pot construction of the indole core. The C1-OH group often requires transient protection to prevent catalyst poisoning or oxidative byproduct formation.

Protocol 1: One-Pot Pd-Catalyzed Indole Synthesis

Reagents & Materials

-

Substrate: 5-Amino-4-bromo-2-methoxyphenol (1.0 eq)

-

Coupling Partner: Phenylacetylene (or functionalized terminal alkyne) (1.2 eq)

-

Catalyst: Pd(PPh3)2Cl2 (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base: Triethylamine (Et3N) (3.0 eq)

-

Solvent: DMF (Anhydrous, degassed)

-

Protecting Group (Optional but Recommended): TBDMS-Cl (if free phenol interferes).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with Argon. The electron-rich nature of the aminophenol makes it susceptible to air oxidation (darkening).

-

Dissolution: Add the aminophenol (1.0 mmol) and anhydrous DMF (5 mL). If using the free phenol, add TBDMS-Cl (1.1 eq) and Imidazole (1.2 eq) first, stir for 1 hour at RT to protect the OH group.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI to the mixture under Argon flow.

-

Alkyne Addition: Add the terminal alkyne and Et3N via syringe.

-

Heating: Heat the reaction mixture to 80°C for 4-6 hours . Monitor via TLC (Hexane/EtOAc 7:3).

-

Checkpoint: The intermediate alkyne (Sonogashira product) may be visible. If cyclization is slow, increase temp to 100°C.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Silica gel).

Expected Results & Troubleshooting

| Parameter | Observation | Optimization |

| Yield | 65-82% (Protected) | Unprotected phenol yields are typically 10-15% lower due to copper chelation. |

| Color | Tan/Brown solid | Dark black oil indicates oxidation; ensure stricter Argon degassing. |

| Byproducts | Alkyne Homocoupling | Reduce CuI loading or add alkyne slowly (syringe pump). |

Application B: Synthesis of Benzimidazoles

Target: 5-Hydroxy-6-methoxybenzimidazoles. Mechanism: Buchwald-Hartwig Amination followed by condensation, or direct condensation with amidines/orthoesters if the bromine is retained for later functionalization. Rationale: The C5-amino group is a potent nucleophile. However, to create the imidazole ring, we often need to introduce a nitrogen at the C4 position (displacing the bromine) or use the Br for later diversification.

Protocol 2: C4-Amination & Cyclization Cascade

This protocol describes replacing the Bromine with a primary amine (R-NH2) to form a diamine, which then cyclizes with an aldehyde.

Reagents

-

Substrate: 5-Amino-4-bromo-2-methoxyphenol (Protected as O-Bn or O-TBS)

-

Amine Source: Benzylamine (1.2 eq)

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: BINAP or Xantphos (4 mol%)

-

Base: NaOtBu (1.4 eq)

-

Solvent: Toluene (Degassed)

Workflow Diagram

Figure 2: Two-step cascade for converting the ortho-bromoaniline motif into a benzimidazole core.

Step-by-Step Methodology

-

Coupling: Combine the protected substrate, Pd-catalyst, Ligand, and Base in a sealed tube under Argon. Add Toluene and the primary amine.

-

Reaction: Heat to 100°C for 12-16 hours.

-

Filtration: Filter through a Celite pad to remove Palladium residues. Concentrate.

-

Cyclization: Redissolve the crude diamine in Ethanol. Add the desired aldehyde (1.0 eq) and a catalytic amount of Na2S2O5 (oxidant) or simply reflux in Triethyl Orthoformate (if a C2-H benzimidazole is desired).

-

Reflux: Reflux for 3 hours.

-

Isolation: Evaporate solvent. Recrystallize from EtOH/Water.

Critical Handling & Storage (Safety & Stability)

-

Oxidation Sensitivity: As an electron-rich aminophenol, the compound is prone to auto-oxidation (turning purple/black) upon exposure to air and light.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Handling: Weigh out quickly or use a glovebox for critical catalytic steps.

-

-

Solubility:

-

Good: DMSO, DMF, MeOH, THF.

-

Poor: Hexanes, Water (neutral pH).

-

-

Acidity: The phenol proton is acidic (pKa ~10). Avoid strong bases (e.g., NaH) unless O-alkylation is the specific goal, as phenoxide formation can complicate Pd-catalysis dynamics.

References

-

Pd-Catalyzed Indole Synthesis: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link

-

Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Ortho-Haloaniline Cyclization: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

-

Benzimidazole Synthesis: H. M. Meshram et al. (2010). A simple and efficient synthesis of benzimidazoles using oxidative cyclization. Tetrahedron Letters, 51(19), 2580-2583. Link

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) before handling brominated aminophenols.

Troubleshooting & Optimization

Purification methods for 5-Amino-4-bromo-2-methoxyphenol intermediates

Status: Operational Ticket ID: TSH-ABMP-001 Subject: Purification, Stability, and Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Emergency Triage: Frequently Asked Questions

Q1: My product turned from off-white to dark brown/black overnight. Is it recoverable? A: This is the most common issue with aminophenols. The color change indicates oxidative degradation into quinone imines or quinhydrone-like complexes .

-

Diagnosis: If the darkening is superficial (crust), the bulk material may still be intact.

-

Immediate Action: Do not simply wash with solvent; this often dissolves the impurity into the crystal lattice. instead, perform a Reductive Trituration (See Protocol A).

-

Prevention: Store under Argon/Nitrogen. Aminophenols are air-sensitive, especially when wet or in solution.

Q2: I see a persistent impurity at RRT 0.95 or 1.05 in HPLC. What is it? A: In the bromination of 5-amino-2-methoxyphenol (or its precursors), the most common impurity is the regioisomer (6-bromo isomer) or the over-brominated (4,6-dibromo) species.

-

Troubleshooting: These isomers have very similar solubilities to the target. Standard recrystallization often fails.

-

Solution: Switch to Fractional Acidification (See Protocol B) or utilize the difference in pKa between the mono- and di-bromo species.

Q3: The compound streaks badly on silica gel columns. How do I fix this? A: 5-Amino-4-bromo-2-methoxyphenol is zwitterionic (basic amine + acidic phenol). It interacts strongly with silanols.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase, or switch to Amino-functionalized silica . Alternatively, purify as the HCl salt , which behaves more predictably on C18 Reverse Phase.

Module 1: The Oxidative Instability Mechanism

Understanding why your compound degrades is critical to saving it. Aminophenols undergo a radical oxidation cascade known as the "Quinone Imine Cycle."

Visualizing the Degradation Pathway

Figure 1: The oxidative degradation cycle. Note that the Quinone Imine stage is reversible with reducing agents, but polymerization is irreversible.

Module 2: Purification Protocols

Protocol A: Reductive Recrystallization (The "Cleanup" Method)

Use this when your material is colored (oxidized) but >85% pure by HPLC.

Theory: The oxidized quinone impurities are often more soluble in organic solvents than the reduced aminophenol. Adding a reducing agent prevents re-oxidation during the heating step.

| Reagent | Role | Specification |

| Ethanol (95%) | Solvent | Degassed (sparged with N2) |

| Water | Anti-solvent | Deionized, Degassed |

| Sodium Dithionite (Na2S2O4) | Reducing Agent | Technical Grade |

| Activated Carbon | Adsorbent | Optional (for tar removal) |

Step-by-Step:

-

Suspend the crude solid (10 g) in Ethanol (50 mL) under Nitrogen flow.

-

Add a solution of Sodium Dithionite (0.5 g) in Water (5 mL). Note: The dark color should lighten immediately.

-

Heat to reflux (approx. 78°C) until dissolved.

-

(Optional) If black specs remain, add Activated Carbon (0.5 g), stir for 5 min, and filter hot through Celite.

-

Cool slowly to room temperature, then to 0-5°C.

-

Filter the white/off-white crystals.

-

Wash with cold Ethanol/Water (1:1) containing a trace of dithionite.

-

Dry in a vacuum oven at 40°C. Crucial: Ensure the oven is backfilled with Nitrogen, not air.

Protocol B: Fractional Acidification (Regioisomer Separation)

Use this when you have significant 6-bromo or dibromo impurities.

Theory: The pKa of the phenolic hydroxyl group changes based on the number and position of bromine atoms (electron-withdrawing groups increase acidity). We can selectively precipitate the less acidic species.

Step-by-Step:

-

Dissolve the crude mixture in 1M NaOH (3 eq). The solution will be dark (phenoxide form).

-

Wash the aqueous layer with Ethyl Acetate (2x) to remove non-phenolic neutral impurities.

-

Slowly Acidify with 1M HCl dropwise while monitoring pH.

-

Target 1 (pH ~8-9): The dibromo impurity (more acidic) often remains in solution or precipitates last.

-

Target 2 (pH ~6-7): The monobromo (target) precipitates.

-

-

Filter the precipitate at pH 6.5.

-

Check HPLC. If the filtrate contains the target, adjust pH further.

-

Recrystallize the collected solid using Protocol A.

Module 3: Decision Matrix & Workflow

Use this logic flow to determine the correct purification strategy for your specific batch.

Figure 2: Purification decision tree based on visual inspection and HPLC data.

Module 4: Analytical Validation

HPLC Method Parameters (Reference Standard):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV @ 254 nm (aromatic) and 280 nm (phenol).

-

Note: The amine tailing can be suppressed by adding 5mM Ammonium Formate to Mobile Phase A.

Expected Physical Properties:

-

Appearance: White to pale beige crystalline solid.

-

Melting Point: Typically 135–140°C (Decomposes). Note: Literature varies by specific crystal form; sharp melting point indicates high purity.

-

Solubility: Soluble in DMSO, MeOH, EtOAc. Sparingly soluble in Water.

References

-

BenchChem. (2025).[3] Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions.[3] Retrieved from 3

-

ChemicalBook. (2025). Synthesis of 5-Bromo-2-methoxyphenol and related intermediates.[2][4][5][6] Retrieved from 2[4]

-

Åbo Akademi University. (2021). Oxidation with a Stopover: Stable Zwitterions as Intermediates in the Oxidation of Phenols. Retrieved from 7

-

Sigma-Aldrich. (n.d.). Safety Data Sheet & Properties: 4-Bromo-2-methoxyphenol. Retrieved from

-

Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group.[8] (Discusses oxidative handling of aminophenols). Retrieved from 8

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-BROMO-5-METHOXYPHENOL | 63604-94-4 [chemicalbook.com]

- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

- 7. research.abo.fi [research.abo.fi]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

Technical Support Center: Troubleshooting the Solubility of 5-Amino-4-bromo-2-methoxyphenol

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Amino-4-bromo-2-methoxyphenol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this key chemical intermediate. This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to ensure you can confidently handle this compound in your experimental workflows.

Understanding the Molecule: A Physicochemical Profile

5-Amino-4-bromo-2-methoxyphenol is a multifunctional aromatic compound. Its solubility is governed by a complex interplay between its polar and non-polar functional groups. Understanding these characteristics is the first step in troubleshooting.

The molecule's structure contains:

-

A phenolic hydroxyl (-OH) group : This group is polar, acidic, and can act as a hydrogen bond donor and acceptor.[1]

-

An amino (-NH2) group : This group is basic, polar, and also participates in hydrogen bonding.[2]

-

A bromine (-Br) atom : This adds to the molecular weight and introduces hydrophobicity, which can decrease solubility in polar solvents.[3]

-

A methoxy (-OCH3) group : This group is a hydrogen bond acceptor.[4]

-

An aromatic ring : The core benzene ring is non-polar.[1]

This combination of polar, ionizable groups and a non-polar core makes the molecule amphiphilic, meaning its solubility can be highly dependent on the specific solvent system employed.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₉BrNO₂ | N/A |

| Molecular Weight | 219.06 g/mol | N/A |

| Appearance | Likely a crystalline solid | [5][6] |

| Predicted pKa (Phenol) | ~9-10 | [7] |

| Predicted pKa (Amine) | ~3-4 (Conjugate Acid) | [8] |

Troubleshooting Guide & FAQs

This section addresses common solubility challenges in a direct question-and-answer format.

Q1: I'm starting a new project. What are the best initial solvents to try for dissolving 5-Amino-4-bromo-2-methoxyphenol?

Answer: Based on the principle of "like dissolves like," the amphiphilic nature of this compound suggests that polar organic solvents are the most promising starting points.[9][10] The presence of both hydrogen bond donors (-OH, -NH2) and acceptors (-OH, -NH2, -OCH3) allows for strong interactions with polar solvents.

For a structurally similar compound, 4-Bromo-2-methoxyphenol, high solubility has been reported in Dimethyl Sulfoxide (DMSO) at 200 mg/mL.[11][12] Another related isomer, 2-Amino-4-bromo-phenol, is soluble in hot ethanol, ether, and chloroform.[6]

Recommended Starting Solvents:

| Solvent Class | Recommended Solvents | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Excellent at solvating polar molecules and are common in a wide range of organic reactions. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Can participate in hydrogen bonding, which is beneficial given the solute's functional groups.[13] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Often effective for moderately polar aromatic compounds.[6] |

Start with small-scale tests (1-5 mg of compound in 0.5-1.0 mL of solvent) to determine qualitative solubility before committing a larger quantity of material.

Q2: My compound is poorly soluble in my chosen solvent at room temperature. What is the most direct next step?

Answer: The first and most effective step is the controlled application of heat. For most solid organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[9] This provides the system with the necessary energy to overcome the solute's crystal lattice energy.

However, caution is required. Aromatic amines and phenols can be susceptible to oxidation or degradation at elevated temperatures, especially in the presence of air.

Protocol 1: Solubility Enhancement via Controlled Heating

-

Setup: Place your vial or flask containing the suspension in a heating block or water/oil bath equipped with a magnetic stirrer and a temperature probe.

-

Inert Atmosphere: If the compound is sensitive, flush the vessel with an inert gas like nitrogen or argon.

-

Incremental Heating: Increase the temperature in 5-10 °C increments, allowing the suspension to stir for 5-10 minutes at each step.

-

Observation: Visually inspect for dissolution. Note the temperature at which the solution becomes clear.

-

Stability Check: After dissolution, cool the solution back to room temperature. If the compound remains in solution, it is thermodynamically soluble under those conditions. If it precipitates, you have formed a supersaturated solution, which may still be useful for immediate downstream applications.

Q3: Heating did not fully dissolve my compound, or it caused discoloration. How can I use a co-solvent system to improve solubility?

Answer: Co-solvency is a powerful technique where you use a mixture of solvents to fine-tune the polarity of the medium to better match the solute.[3][14] This is particularly effective for amphiphilic compounds like 5-Amino-4-bromo-2-methoxyphenol. The goal is to create a solvent blend that can effectively solvate both the polar and non-polar regions of the molecule.

Causality: A single solvent may not be optimal. For example, a highly polar solvent like methanol might solvate the -OH and -NH2 groups well but struggle with the brominated aromatic ring. Conversely, a less polar solvent like dichloromethane (DCM) might interact well with the ring but poorly with the polar groups. A mixture of MeOH and DCM can bridge this gap.

Common Co-Solvent Strategies:

-

For moderately polar primary solvents (e.g., THF, Ethyl Acetate): Add a small percentage (5-20%) of a highly polar solvent like Methanol or DMSO.

-

For chlorinated solvents (e.g., DCM): Add a polar co-solvent like Methanol or Acetonitrile to disrupt intermolecular forces in the solid.

-

For non-polar aromatic solvents (e.g., Toluene): Add a more polar solvent like Isopropanol or THF.

The following workflow provides a logical approach to selecting and testing a co-solvent system.

Caption: A decision tree for troubleshooting initial dissolution.

Standardized Experimental Protocol

Protocol 2: Systematic Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the approximate solubility of 5-Amino-4-bromo-2-methoxyphenol in a given solvent system.

Objective: To establish a reliable, semi-quantitative solubility value to guide solvent selection for future experiments.

Methodology:

-

Preparation: Accurately weigh an excess amount of the compound (e.g., 20 mg) into a 4 mL glass vial with a PTFE-lined cap.

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, let the vial stand undisturbed for 1-2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a calibrated micropipette. Be extremely careful not to disturb the undissolved solid.

-

Analysis:

-

Transfer the aliquot to a pre-weighed vial.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature.

-

Weigh the vial containing the dried residue.

-

The difference in weight corresponds to the mass of the dissolved compound.

-

-

Calculation: Calculate the solubility in mg/mL.

This self-validating system ensures you are measuring the true thermodynamic solubility, providing a robust baseline for all subsequent work.

References

-

Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. Available at: [Link]

-

IJSDR. (2011, January 12). Methods to boost solubility. Available at: [Link]

-

Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. PubMed. Available at: [Link]

-

Asian Journal of Pharmacy and Technology. (N.D.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available at: [Link]

-

BYJU'S. (N.D.). Factors Affecting Solubility. Available at: [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Available at: [Link]

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

-

Open Oregon Educational Resources. (N.D.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Pharmaffiliates. (N.D.). 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol. Available at: [Link]

-

University of Rochester. (2026). Workup: Amines. Available at: [Link]

-

Reddit. (2018, May 13). Ways of crashing out amines. Available at: [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

-

ChemBK. (2024, April 10). 2-Amino-4-bromo-phenol. Available at: [Link]

Sources

- 1. capitalresin.com [capitalresin.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ajptonline.com [ajptonline.com]

- 4. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Amino-4-bromo-phenol [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. byjus.com [byjus.com]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. embibe.com [embibe.com]

- 14. ijmsdr.org [ijmsdr.org]

Technical Support Center: Optimizing Reaction Conditions for Sterically Hindered 4-Bromophenols

Welcome to the technical support center for optimizing reactions with sterically hindered 4-bromophenols. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when working with these sterically demanding substrates. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance the efficiency of your synthetic routes.

The presence of bulky substituents ortho to the hydroxyl and/or bromo group in 4-bromophenols introduces significant steric hindrance. This can dramatically slow down or completely inhibit key steps in many catalytic cycles, particularly the oxidative addition of the aryl bromide to a metal center (e.g., Palladium(0)).[1][2][3] This guide focuses on overcoming these challenges in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with substrates like 2,6-dimethyl-4-bromophenol so slow or low-yielding?

A1: The primary reason is steric hindrance. Bulky groups (e.g., methyl, isopropyl) ortho to the bromine atom physically block the palladium catalyst from accessing the C-Br bond for the crucial oxidative addition step.[3][4] This increases the activation energy of the reaction. Similarly, hindrance around the phenol's hydroxyl group can interfere with the binding of reagents or bases. In some cases, severe steric hindrance can even alter the reaction mechanism from a standard 2-electron process to a 1-electron radical pathway.[2][5]

Q2: What is the single most critical parameter to change when a standard cross-coupling protocol fails for a hindered 4-bromophenol?

A2: The ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates. Switching to a bulky, electron-rich phosphine ligand is the most impactful change you can make.[6][7][8] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is less sterically encumbered and more readily undergoes oxidative addition.[7]

Q3: Can I use the same conditions for a Suzuki, Buchwald-Hartwig, and Sonogashira coupling with the same hindered substrate?

A3: Not necessarily. While the core challenge of steric hindrance is the same, the optimal conditions often vary. For instance, the base is critical in Suzuki-Miyaura reactions for activating the boronic acid, while in Buchwald-Hartwig aminations, a strong, non-nucleophilic base is needed to deprotonate the amine without competing in the reaction.[9][10][11] Sonogashira couplings have their own unique requirements, often involving a copper co-catalyst, although copper-free methods are also prevalent.[12][13][14] Each reaction type should be optimized independently.

Q4: Is it necessary to protect the phenolic hydroxyl group?

A4: It depends on the reaction conditions, particularly the base. Strong bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, will deprotonate the phenol, forming a phenoxide. This can alter the electronic properties of the substrate and may sometimes interfere with the catalyst. In Suzuki-Miyaura reactions using weaker inorganic bases like K₂CO₃ or K₃PO₄, protection may not be necessary.[15] A small-scale test reaction is the best way to determine if protection is required for your specific system.[15]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Product Yield

Your reaction stalls, with significant starting material remaining after an extended period.

| Potential Cause | Explanation & Recommended Solution |

| Ineffective Catalyst/Ligand System | The most common culprit is a catalyst system unable to overcome the steric barrier for oxidative addition. Standard ligands like PPh₃ are often too small and not electron-rich enough.[7] Solution: Switch to a state-of-the-art ligand designed for hindered substrates. These ligands are typically bulky dialkylbiarylphosphines. Screen a few options to find the optimal one for your specific substrate pairing.[6][8] |

| Suboptimal Base | The base plays a crucial role. For Suzuki reactions, the base must be strong enough to form the reactive boronate species but not so strong that it causes decomposition.[10][11][16] For Buchwald-Hartwig aminations, a bulky, strong base like NaOtBu or LiHMDS is often required.[9][17] Solution: For Suzuki, try switching from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure your base is sufficiently strong and non-nucleophilic.[6] |

| Incorrect Solvent | The solvent affects the solubility of reagents and the stability of catalytic intermediates. Polar aprotic solvents are generally favored.[18] Solution: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or THF are excellent starting points.[15] Ensure the solvent is of high quality, as water and oxygen can deactivate the catalyst.[15] |

| Insufficient Temperature | Sterically hindered reactions often have a higher activation energy and require more thermal energy to proceed at a reasonable rate.[19] Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition of starting materials or products at higher temperatures.[20] |

| Ligand Name | Structure Type | Typical Applications | Key Advantage |

| XPhos | Dialkylbiarylphosphine | Suzuki, Buchwald-Hartwig | Excellent general-purpose ligand for hindered aryl bromides.[6] |

| SPhos | Dialkylbiarylphosphine | Suzuki, Negishi | High reactivity, often allowing for lower catalyst loadings.[21] |

| RuPhos | Dialkylbiarylphosphine | Suzuki, Buchwald-Hartwig | Particularly effective for electron-rich and heterocyclic substrates.[6] |

| tBuXPhos | Dialkylbiarylphosphine | Buchwald-Hartwig | Very bulky, useful for coupling with challenging primary and secondary amines.[6] |

Problem 2: Side Product Formation (e.g., De-bromination, Homocoupling)

The desired product is formed, but significant byproducts complicate purification and reduce yield.

| Potential Cause | Explanation & Recommended Solution |

| Catalyst Decomposition | The presence of oxygen or water can lead to the formation of palladium black and promote side reactions like de-bromination (hydrodehalogenation).[15] Solution: Ensure rigorous anaerobic conditions. Use a robust freeze-pump-thaw degassing method for your solvent and purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).[22] Using a more air-stable palladium pre-catalyst can also help.[8] |

| Homocoupling of Boronic Acid | In Suzuki reactions, the boronic acid can couple with itself, especially at high temperatures or with certain catalyst systems. Solution: Lower the reaction temperature if possible. Sometimes, adding the boronic acid slowly to the reaction mixture can minimize its concentration and reduce homocoupling. Ensure the correct stoichiometry of reagents.[15] |

| β-Hydride Elimination | In couplings with alkyl partners (e.g., alkylboronic acids), β-hydride elimination from the alkyl-palladium intermediate can be a competing pathway, leading to an alkene byproduct. Solution: The choice of ligand is critical to suppress this side reaction. Bulky ligands that accelerate reductive elimination can outcompete β-hydride elimination.[23] |

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered 4-Bromophenol

This protocol provides a robust starting point for optimization.

Reagents:

-

Sterically Hindered 4-Bromophenol (e.g., 2,6-dimethyl-4-bromophenol) (1.0 equiv)

-

Arylboronic Acid (1.2-1.5 equiv)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Bulky Phosphine Ligand (e.g., XPhos, 4.4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)

Procedure:

-

To an oven-dried Schlenk flask, add the 4-bromophenol, arylboronic acid, and K₃PO₄.

-

In a separate vial, pre-mix the palladium pre-catalyst and the ligand in a small amount of the reaction solvent under an inert atmosphere.

-

Add the catalyst/ligand mixture to the Schlenk flask.

-

Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle 3-5 times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process when faced with a low-yielding reaction involving a hindered substrate.

Caption: A decision tree for troubleshooting low-yield reactions.

The Role of Bulky Ligands

This diagram illustrates how bulky ligands facilitate the critical oxidative addition step by favoring a less-hindered, monoligated palladium species.

Caption: Bulky ligands promote a more reactive catalytic species.

References

-

Hartwig, J. F. (2009). Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes. PubMed. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2015). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]

-

LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

-

Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]

-

Zhang, Y., & Zhang, J. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

-

Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

-

LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2015). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. ResearchGate. Available at: [Link]

-

Vantourout, J. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Available at: [Link]

-

Blue, J. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

-

LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. Available at: [Link]

-

Dai, C., & Fu, G. C. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Vantourout, J. C., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

-

OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

-

Dorel, R., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central. Available at: [Link]

-

Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. Available at: [Link]

-

Zhang, Y., & Zhang, J. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

-

Asad, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Asad, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Available at: [Link]

-

ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

-

Zhang, Y., & Zhang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

-

Rossi, E., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

-

Tang, X., et al. (2019). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. Available at: [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

-

Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

-

Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. Available at: [Link]

-

Eyke, N. S., et al. (2019). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. Available at: [Link]

Sources

- 1. Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. jmcct.com [jmcct.com]

- 7. youtube.com [youtube.com]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.rsc.org [pubs.rsc.org]

Validation & Comparative

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

An In-Depth Guide to HPLC Purity Assay for 5-Amino-4-bromo-2-methoxyphenol: A Comparative Analysis